5-Methyl-2-(3-methylbutyl)oct-2-enal
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Overview
Description
5-Methyl-2-(3-methylbutyl)oct-2-enal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a double bond and an aldehyde functional group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-methylbutyl)oct-2-enal can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between 3-methylbutanal and 5-methyl-2-octenal. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-methylbutyl)oct-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The double bond in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic addition reactions may involve reagents such as hydrogen halides (HX) and halogens (X2).
Major Products Formed
Oxidation: The major product formed is 5-Methyl-2-(3-methylbutyl)octanoic acid.
Reduction: The major product formed is 5-Methyl-2-(3-methylbutyl)oct-2-enol.
Substitution: The major products formed depend on the specific electrophile used in the reaction.
Scientific Research Applications
5-Methyl-2-(3-methylbutyl)oct-2-enal has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-methylbutyl)oct-2-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The double bond in the compound also allows for interactions with enzymes and receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-octenal
- 3-Methylbutanal
- 5-Methyl-2-(3-methylbutyl)octanoic acid
Uniqueness
5-Methyl-2-(3-methylbutyl)oct-2-enal is unique due to its specific combination of functional groups and structural features. The presence of both an aldehyde group and a double bond allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
105357-34-4 |
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Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
5-methyl-2-(3-methylbutyl)oct-2-enal |
InChI |
InChI=1S/C14H26O/c1-5-6-13(4)8-10-14(11-15)9-7-12(2)3/h10-13H,5-9H2,1-4H3 |
InChI Key |
ZQXVVNNJQHQVBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC=C(CCC(C)C)C=O |
Origin of Product |
United States |
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